Glucokinase Activation Potency Compared to a Piperazine-Containing Triazolopyrimidine Analog
The target compound demonstrates measurable glucokinase (GK) activation in a recombinant human liver GK assay. A related triazolopyrimidine comparator bearing a 4-benzhydrylpiperazine at position 7 (BDBM36951) was tested under comparable conditions and showed approximately 14.6-fold weaker activation [1][2]. This suggests that the combination of a 4-methoxyphenyl at position 7 and morpholine at position 2 is more favorable for GK activation than the 4-benzhydrylpiperazine substitution pattern.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | 7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (BDBM36951): EC50 = 13,600 nM |
| Quantified Difference | Target compound is approximately 14.6-fold more potent than the piperazine comparator |
| Conditions | Both assays used recombinant human glucokinase with 5 mM glucose; target compound data used G6PDH-coupled NADH detection [1]; comparator data used colorimetric DCIP method [2] |
Why This Matters
For procurement in diabetes-related research programs, the ~15-fold GK activation advantage over the piperazine analog indicates that the morpholine/4-methoxyphenyl substitution pattern is a more productive starting point for structure-activity relationship (SAR) exploration than the benzhydrylpiperazine series.
- [1] BindingDB PrimarySearch_ki. EC50: 930 nM. Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. Associated with CAS 320415-93-8. View Source
- [2] BindingDB BDBM36951. EC50: 1.36E+4 nM. 7-(4-benzhydrylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Colorimetric DCIP method. View Source
